3a,17a-Dimethylandrostane-3b,17b-diol

Description

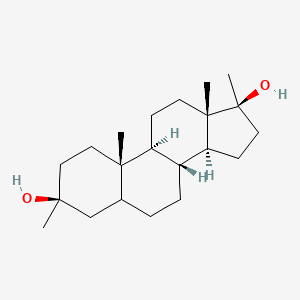

Structure

3D Structure

Properties

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14?,15-,16+,17+,18+,19+,20+,21+/m1/s1 |

InChI Key |

FEEOGCRWGNJTKO-BBFFPBHPSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@]4(C)O)C)C)O |

Canonical SMILES |

CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O |

Origin of Product |

United States |

Advanced Synthetic Pathways and Analog Design for 3a,17a Dimethylandrostane 3b,17b Diol

Stereospecific Synthesis of the 3a,17a-Dimethylandrostane-3b,17b-diol Core

The construction of the this compound core, with its specific stereochemistry at the C-3, C-17, and the quaternary C-17a positions, requires meticulous planning and execution of synthetic steps. Modern synthetic strategies focus on achieving this high degree of stereocontrol through carefully chosen precursors and catalytic systems. nih.gov

Precursor Chemical Transformation Strategies

The synthesis of the androstane (B1237026) skeleton often begins with readily available steroid starting materials or through de novo construction from simpler cyclic precursors. A key challenge is the introduction of the methyl groups at the 3a and 17a positions with the correct stereochemistry.

Precursor strategies may involve:

Grignard Reactions: The introduction of the 17a-methyl group can often be achieved by the reaction of a 17-ketoandrostane precursor with a methyl Grignard reagent (CH₃MgBr). The stereochemical outcome of this addition is influenced by the steric environment of the C-17 ketone.

Reduction of Ketones: The stereospecific reduction of a 3-keto group to the 3b-hydroxyl group is a critical step. This is typically accomplished using stereoselective reducing agents. The choice of reagent can be dictated by the desired stereoisomer.

Epoxidation and Ring Opening: For introducing functionality at other positions or for achieving specific stereochemistries, epoxidation of a double bond in an androstene precursor followed by regioselective and stereospecific ring-opening reactions is a powerful strategy. For instance, temperature-controlled epoxidation of 5-androstene-3β,17β-diol diacetate can yield specific 5α,6α- or 5β,6β-epoxides, which can then be opened to introduce substituents stereospecifically. researchgate.net

Catalytic and Reagent-Based Stereocontrol in Androstane Synthesis

Modern catalysis has revolutionized steroid synthesis, offering milder and more selective methods for C-H functionalization, ring formation, and stereocenter installation. nih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions, for example, are widely used for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules. nih.govresearchgate.net These methods can be applied to the androstane skeleton to introduce various functional groups. Recent advances include metallacycle-mediated annulative cross-couplings for the construction of the C/D ring system. nih.gov

Hydrogenation: Catalytic hydrogenation is a common method for the stereoselective reduction of double bonds in the steroid nucleus. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions can direct the stereochemical outcome at the ring junctions.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of steroid cores, reducing the reliance on chiral auxiliaries or starting materials. nih.gov

Below is a table summarizing key catalytic approaches in androstane synthesis:

| Catalytic Method | Application in Androstane Synthesis | Key Advantages |

|---|---|---|

| Transition Metal Catalysis (e.g., Pd, Rh, Cu) | Cross-coupling, C-H activation, cyclization reactions. nih.govresearchgate.net | High efficiency, functional group tolerance, and potential for stereocontrol. |

| Lewis Acid Catalysis | Cyclization and rearrangement reactions. nih.gov | Can promote complex cascade reactions to build the polycyclic core. |

| Organocatalysis | Asymmetric synthesis of steroid fragments and rings. nih.gov | Avoids metal contamination, often provides high enantioselectivity. |

| Hydrogen Atom Transfer (HAT) Catalysis | Late-stage C-H functionalization and C-C bond formation. nih.gov | Allows for modification of the steroid skeleton at unactivated positions. |

Chemical Derivatization of this compound

The hydroxyl groups at the 3b and 17b positions of this compound serve as versatile handles for chemical modification, allowing for the synthesis of a wide range of analogs with potentially altered properties. researchgate.net

Synthesis of Novel Ester and Ether Analogs

Esterification and etherification of the hydroxyl groups are common derivatization strategies.

Ester Analogs: The synthesis of ester derivatives can be accomplished through various methods. For instance, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for coupling carboxylic acids to the steroid's hydroxyl groups. researchgate.net The Mitsunobu reaction provides a pathway to invert the stereochemistry at the hydroxyl-bearing carbon while forming the ester. researchgate.net

Ether Analogs: Ether analogs can be prepared under various conditions, such as the Williamson ether synthesis, which involves the reaction of an alkoxide (formed by deprotonating the hydroxyl group with a strong base) with an alkyl halide.

These reactions can be performed selectively at the 3b or 17b position by employing protecting group strategies or by exploiting the different steric environments of the two hydroxyl groups.

Introduction of Heterocyclic Moieties at Androstane Positions

The incorporation of heterocyclic rings into the androstane framework can significantly alter the molecule's properties. doi.org Heterocycles can be appended to the steroid core or fused to one of its rings.

Appended Heterocycles: The hydroxyl groups can be used as anchor points to attach heterocyclic moieties. For example, a hydroxyl group could be converted to a leaving group (e.g., a tosylate) and then displaced by a nitrogen-containing heterocycle.

Fused Heterocycles: More complex syntheses can involve the construction of a heterocyclic ring fused to the androstane skeleton, for example, at the 2,3-positions of the A-ring. This often requires starting with a precursor that has appropriate functional groups for the cyclization reaction. For instance, a Knorr pyrazole (B372694) synthesis could be adapted to form a pyrazole ring fused to the steroid. doi.org Palladium-catalyzed aminocarbonylation is another advanced technique that can be used to introduce carboxamide functionalities, which can be precursors to heterocyclic systems. nih.gov

Structure Activity Relationship Sar and Molecular Modeling of 3a,17a Dimethylandrostane 3b,17b Diol Derivatives

Correlations between Structural Modifications and Receptor Binding Affinities

The binding affinity of androstane (B1237026) derivatives to steroid receptors is highly dependent on their three-dimensional structure and the presence and orientation of functional groups. The parent compound, 5α-androstane-3β,17β-diol (3β-Adiol), is known to be a poor ligand for the androgen receptor (AR) but binds with high affinity to the estrogen receptor β (ERβ). nih.gov This selectivity is a cornerstone for understanding the potential interactions of its derivatives.

Structural modifications to the androstane core can drastically alter this binding profile:

Hydroxyl Group at C-3: The orientation of the hydroxyl group at the C-3 position is critical. The 3β-epimer (as in 3β-Adiol) is crucial for ERβ binding, while the 3α-epimer, 5α-androstane-3α,17β-diol (3α-diol), exhibits a significantly lower affinity for estrogen receptors. unimi.itwikipedia.org

Substitutions on the Steroid Nucleus: The introduction of alkyl groups or other functionalities can modulate binding affinity. For instance, adding a side chain at the 16α-position of 5α-androstane-3α,17β-diol can result in compounds with weak AR binding but potent anti-proliferative activity, suggesting a mechanism that may not be directly mediated by AR binding. nih.gov Transformation of the 3-hydroxyl group into a ketone, as seen in dihydrotestosterone (B1667394) (DHT), dramatically increases AR binding affinity while eliminating significant estrogenic activity. nih.govnih.gov

For 3a,17a-Dimethylandrostane-3b,17b-diol , the introduction of two methyl groups would have predictable consequences:

3α-Methyl Group: This group is positioned on the opposite face of the A-ring to the 3β-hydroxyl group. This would introduce significant steric bulk, likely disrupting the hydrogen bonding and precise fit required for high-affinity binding to the ERβ ligand-binding pocket.

17α-Methyl Group: The 17β-hydroxyl group is a key feature for interaction with both AR and ERs. The addition of an axial methyl group at the 17α position would sterically hinder the D-ring's interaction with the receptor, likely abolishing or severely reducing affinity for both receptor types.

These modifications suggest that this compound is unlikely to be a potent ligand for either the androgen or estrogen receptors.

| Compound | Receptor Target | Relative Binding Affinity (RBA) | Reference |

|---|---|---|---|

| Estradiol (E2) | Estrogen Receptor α (ERα) | 100% | nih.gov |

| 5α-androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor α (ERα) | 3% (vs E2) | unimi.it |

| 5α-androstane-3α,17β-diol (3α-diol) | Estrogen Receptor α (ERα) | 0.07% (vs E2) | wikipedia.org |

| 5α-androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor β (ERβ) | 7% (vs E2) | unimi.it |

| 5α-androstane-3α,17β-diol (3α-diol) | Estrogen Receptor β (ERβ) | 0.3% (vs E2) | wikipedia.org |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | High | nih.gov |

| 5α-androstane-3β,17β-diol (3β-Adiol) | Androgen Receptor (AR) | Very Low / Does not bind | nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry is a pivotal determinant of the biological activity of steroids. Minor changes in the spatial arrangement of atoms can switch a molecule's function from an agonist to an antagonist, or change its receptor selectivity entirely.

The most striking example within the androstane diol family is the difference between the 3α- and 3β- isomers. wikipedia.org

5α-androstane-3β,17β-diol: The equatorial orientation of the 3β-hydroxyl group allows it to act as a potent and selective agonist for the ERβ. nih.gov

5α-androstane-3α,17β-diol: The axial orientation of the 3α-hydroxyl group prevents effective binding to estrogen receptors. Instead, this molecule acts as a potent positive allosteric modulator of the GABAA receptor, giving it neurosteroid activities. wikipedia.org

In the case of This compound , the specific stereochemistry of the added methyl groups is critical.

The 17α-methyl group, also in an axial orientation, fundamentally changes the conformation of the D-ring. This region is critical for the proper positioning of the 17β-hydroxyl group, which is a primary interaction point for many steroid receptors.

Therefore, the unique stereochemical arrangement of this specific isomer would result in a biological activity profile that is distinct from its parent compound and other potential dimethylated isomers. Its activity is unlikely to be mediated by classical steroid receptors and may involve other enzymes or cellular targets that can accommodate its unique shape.

Computational Approaches to Ligand-Receptor Docking and Dynamics

Molecular modeling, including ligand-receptor docking and molecular dynamics simulations, provides a powerful computational tool for predicting and rationalizing the interactions of steroid derivatives with their biological targets. researchgate.net These methods are invaluable for understanding the SAR of novel compounds like this compound in the absence of empirical binding data.

A typical computational workflow would involve:

Homology Modeling: Building a high-resolution 3D model of the target receptor's ligand-binding domain (LBD), such as that of ERβ or AR, if an experimental structure is not available.

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Molecular Docking: Computationally placing the ligand into the receptor's LBD to predict the most favorable binding pose and calculate a binding affinity score. The simulation would assess factors like hydrogen bonds, hydrophobic interactions, and steric clashes.

Molecular Dynamics (MD) Simulation: Simulating the movement of the ligand-receptor complex over time to assess the stability of the predicted binding pose and observe conformational changes.

For This compound , docking simulations would likely predict a low binding affinity for both ERβ and AR. The models would visualize significant steric clashes between the 3α- and 17α-methyl groups and the amino acid residues lining the LBD. For example, the 17α-methyl group would likely clash with key residues that normally stabilize the D-ring of native ligands. These computational results would support the hypothesis that the dimethyl substitutions effectively block the compound from binding to these classical steroid receptors.

Design Principles for Targeted Pharmacological Agents

The design of novel steroid-based pharmacological agents is guided by established SAR principles, with the goal of enhancing potency, selectivity, and metabolic stability.

Key design principles derived from androstane diol research include:

Introducing Activity via Strategic Substitution: Attaching side chains or functional groups at specific positions, such as C-16, can introduce novel biological activities (e.g., anti-proliferative effects) that may be independent of classical receptor agonism or antagonism. nih.gov

Blocking Metabolism: Introducing alkyl groups can prevent metabolic inactivation. A 17α-methyl group, for example, is a common modification used to block oxidation of the 17β-hydroxyl group, thereby increasing the oral bioavailability and half-life of a steroid.

The design of This compound may have been conceived based on these principles. The methyl groups could serve a dual purpose:

To block binding to classical steroid receptors (AR and ERs) , thereby avoiding unwanted hormonal side effects.

To direct the molecule towards an alternative target , such as an enzyme or a different class of receptor, where the specific steric bulk of the methyl groups is required for optimal interaction.

To enhance metabolic stability by preventing oxidation at both the C-3 and C-17 positions, potentially leading to a longer duration of action for its intended, non-hormonal effect.

This design strategy aims to create a highly specific pharmacological agent by leveraging the androstane scaffold for its favorable pharmacokinetic properties while engineering out its typical hormonal activities.

Advanced Analytical Methodologies for 3a,17a Dimethylandrostane 3b,17b Diol Detection and Quantification

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of steroid metabolites. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This high degree of accuracy is crucial in distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas.

Chromatographic Separation Techniques (e.g., UPLC-MS/MS, GC-MS/MS)

Effective separation of the target analyte from a complex mixture is paramount before mass spectrometric analysis. Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for the analysis of steroids.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS is a classic and robust method for steroid analysis. For a diol compound like 3a,17a-Dimethylandrostane-3b,17b-diol, a derivatization step is typically required to increase its volatility and thermal stability for gas chromatography. Trimethylsilyl (TMS) ether derivatives are commonly prepared.

Following derivatization, the compound is separated on a GC column and subsequently ionized, usually by electron ionization (EI). The resulting mass spectrum contains a wealth of structural information. For a structurally similar compound, 17a-methyl-5a-androstane-3a,17b-diol, the mass spectrum of its TMS derivative shows characteristic fragmentation patterns. researchgate.net A notable fragmentation includes the loss of trimethylsilanol (B90980) (TMSiOH), which can be a diagnostic feature. researchgate.net

Below is a hypothetical table of expected mass-to-charge ratios (m/z) for the di-TMS derivative of this compound based on common fragmentation pathways of similar steroids.

| Ion Description | Predicted m/z |

| Molecular Ion [M]+ | 464 |

| [M-CH3]+ | 449 |

| [M-TMSiOH]+ | 374 |

| [M-2(TMSiOH)]+ | 284 |

This data is predictive and based on the analysis of structurally related compounds.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

UPLC-MS/MS offers the advantage of analyzing underivatized steroids, which simplifies sample preparation. The high chromatographic resolution of UPLC allows for the separation of closely related isomers. This technique is particularly suited for high-throughput analysis of steroids in biological fluids. The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for quantification at very low concentrations.

Development of Immunological Assays for Biomarker Detection

Immunological assays, such as enzyme-linked immunosorbent assays (ELISA), represent a different approach for the detection of specific molecules. These assays rely on the highly specific binding between an antibody and its target antigen. The development of an immunoassay for this compound would first require the synthesis of an immunogen. This typically involves conjugating the steroid molecule to a larger carrier protein to elicit an immune response and generate specific antibodies.

Once specific antibodies are produced, a competitive ELISA can be developed. In this format, the sample containing the target analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample. While immunoassays are generally less specific than mass spectrometric methods due to potential cross-reactivity with structurally similar steroids, they are valuable for rapid screening of a large number of samples.

Isotope-Labeled Standards for Quantitative Analysis

For accurate quantification using mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard. An ideal internal standard for this compound would be a version of the molecule where several hydrogen atoms are replaced with deuterium (B1214612) (D) or one or more carbon atoms are replaced with carbon-13 (¹³C).

This isotope-labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of analyte during sample handling can be corrected for. This ratiometric measurement of the native analyte to the labeled standard allows for highly accurate and precise quantification.

The synthesis of a deuterated standard for this compound would likely involve multi-step chemical reactions to introduce deuterium atoms at stable positions on the steroid backbone.

Future Research Directions and Translational Perspectives for 3a,17a Dimethylandrostane 3b,17b Diol

Identification of Novel Biological Targets beyond Steroid Receptors

The classical mechanism of androgen action involves binding to and activating intracellular androgen receptors (AR), which then function as ligand-dependent transcription factors. nih.gov However, a growing body of evidence points to the existence of non-classical or non-genomic androgen signaling pathways that are initiated at the cell membrane and elicit rapid cellular responses. nih.govnih.govoup.com Future research on 3a,17a-Dimethylandrostane-3b,17b-diol should prioritize the identification of such novel biological targets.

Membrane-Associated Androgen Receptors: A key area of investigation would be to determine if this compound can bind to and modulate the activity of membrane-associated androgen receptors (mARs). wikipedia.org Several G protein-coupled receptors (GPCRs), such as GPRC6A and the zinc transporter ZIP9, have been identified as potential mARs that can mediate rapid androgen signaling. wikipedia.orgoup.com Studies have shown that activation of these receptors can influence various physiological processes, including muscle strength and testicular function. wikipedia.org Investigating the binding affinity and functional effects of this compound on these receptors could reveal novel mechanisms of action.

Rapid Signaling Cascades: Non-genomic androgen signaling often involves the rapid activation of intracellular kinase cascades, such as the Src/Raf/MEK/ERK pathway. nih.gov Research on other androgens has demonstrated that these pathways can be activated within minutes of hormone exposure, leading to downstream effects on cell proliferation, survival, and differentiation. oup.combioone.org Future studies should explore whether this compound can trigger these rapid signaling events in various cell types.

Potential Non-Steroid Receptor Targets:

| Potential Target Class | Specific Examples | Potential Downstream Effects |

| Membrane Androgen Receptors (mARs) | GPRC6A, ZIP9 | Modulation of intracellular calcium levels, activation of G protein signaling |

| Kinase Signaling Pathways | Src, ERK, Akt | Regulation of cell proliferation, survival, and metabolism |

| Ion Channels | TRPM8 | Alterations in ion flux and cellular excitability |

Exploration of Synergistic or Antagonistic Interactions with Other Bioactive Compounds

The biological effects of a steroid are often modulated by its interactions with other endogenous or exogenous compounds. Understanding these interactions is crucial for predicting the net effect of this compound in a complex biological system.

Interactions with Other Steroid Hormones and Receptors: Some androstane (B1237026) metabolites have been shown to interact with estrogen receptors (ERs), exhibiting either estrogenic or anti-estrogenic activity depending on the cellular context. nih.gov Given its structure, this compound could potentially bind to ERα or ERβ, leading to synergistic or antagonistic effects with endogenous estrogens. unimi.it Furthermore, interactions with other nuclear receptors, such as the glucocorticoid receptor, should be investigated, as some androstane derivatives have shown antiglucocorticoid activity. nih.gov

Modulation of Enzyme Activity: The local concentration and activity of this compound could be influenced by enzymes involved in steroid metabolism. Conversely, this compound might inhibit or induce the activity of these enzymes, thereby affecting the metabolism of other bioactive compounds. mdpi.com Investigating its impact on key steroidogenic and metabolizing enzymes, such as 5α-reductase and aromatase, would be of significant interest.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of synthetic steroids, such as poor water solubility, can pose challenges for in vitro and in vivo research. ijper.org The development of advanced delivery systems for this compound could enhance its bioavailability, stability, and target-specific delivery for research purposes.

Nanoparticle-Based Carriers: Nanoparticles offer a promising platform for steroid delivery. nih.gov Different types of nanoparticles could be explored:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov Liposomal formulations can improve the solubility and stability of steroids. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can provide controlled release of the encapsulated compound. ijper.org

Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be tailored for sustained release and targeted delivery. mdpi.com

Topical and Transdermal Delivery Systems: For localized research applications, the development of topical or transdermal formulations could be beneficial. These systems can include penetration enhancers to facilitate the passage of the compound through the skin. google.com

Examples of Nanoparticle Delivery Systems for Steroids:

| Delivery System | Composition | Potential Advantages for Research |

| Liposomes | Phospholipid bilayers | Improved solubility and stability |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Controlled release, good biocompatibility |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Sustained release, potential for surface modification for targeting |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

To gain a comprehensive understanding of the biological effects of this compound, an integrated omics approach is indispensable. mdpi.com These high-throughput technologies can provide an unbiased view of the molecular changes induced by the compound.

Proteomics: Proteomic analysis can identify and quantify changes in the protein expression profile of cells or tissues upon treatment with this compound. cornell.edu This can help in identifying novel protein markers of its activity and in understanding the downstream effects of its interaction with its biological targets. nih.gov Mass spectrometry-based proteomics is a powerful tool for this purpose. metabolon.com

Metabolomics: Metabolomic profiling can reveal alterations in the cellular metabolome in response to this compound. nih.gov This can provide insights into the metabolic pathways that are modulated by the compound. nih.govacs.org For instance, studies on other androgens have shown that they can significantly alter amino acid and lipid metabolism. nih.gov Such analyses could be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Integrated Omics Analysis: By combining proteomics, metabolomics, and potentially transcriptomics data, a more complete picture of the mechanism of action of this compound can be constructed. This systems biology approach can help in identifying key signaling nodes and metabolic hubs that are regulated by the compound, paving the way for more targeted mechanistic studies.

Q & A

Basic Research Questions

Q. How can 3a,17a-dimethylandrostane-3b,17b-diol be structurally distinguished from its isomers or metabolites in analytical workflows?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) for stereochemical confirmation. Compare fragmentation patterns and retention times with reference standards. For example, derivatization (e.g., silylation) enhances chromatographic separation in GC-MS, distinguishing between 3a/3b and 5a/5b configurations .

- Key Data : Evidence from doping studies shows distinct δ13C isotopic signatures for 5a- and 5b-androstane diols, which can resolve structural ambiguities .

Q. What synthetic protocols are recommended for producing this compound with high purity?

- Methodology : Start with methyltestosterone or related precursors. Optimize catalytic hydrogenation or microbial biotransformation to achieve stereospecificity. Purify intermediates via column chromatography (e.g., silica gel) and confirm purity via HPLC-UV (λ = 240 nm) .

- Quality Control : Validate synthetic batches using LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the target compound .

Q. Which techniques are most sensitive for detecting this compound in urine samples?

- Methodology : Hydrolyze glucuronide conjugates using β-glucuronidase, followed by solid-phase extraction (SPE) and derivatization (e.g., MSTFA for GC-MS). For LC-MS/MS, use electrospray ionization (ESI) in positive mode with transitions like m/z 293 → 253 .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure recovery rates >85% .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do they interact with steroid receptors?

- Methodology : Use in vitro models (e.g., transfected HEK293 cells) to assess binding affinity to androgen (AR) and estrogen receptors (ER). Compare with endogenous steroids via competitive binding assays.

- Findings : Structural analogs like 3b-Adiol exhibit anti-carcinogenic ERb activity, suggesting potential receptor cross-reactivity . However, methylation at C17a may alter AR activation .

Q. How can carbon isotope ratio mass spectrometry (GC-C-IRMS) discriminate endogenous versus exogenous sources of this compound?

- Methodology : Measure δ13C values of urinary 5a-androstane-3a,17b-diol diacetates. Compare against control population baselines (e.g., -26.0‰ to -22.0‰). Athletes using synthetic steroids show δ13C deviations >3‰ due to distinct plant-derived precursors .

- Statistical Thresholds : Use the ratio of 5bA/5bP (5b-pregnane diol) to mitigate inter-individual variability. A 5bA/5bP ratio <0.8 indicates exogenous origin .

Q. How should researchers resolve contradictions in δ13C data when this compound co-elutes with endogenous steroids?

- Methodology : Apply orthogonal techniques like LC-HRMS to isolate isotopic peaks. For GC-C-IRMS, use dual-column confirmation (e.g., DB-17 and DB-5MS) to rule out column-specific artifacts .

- Case Study : In doping cases, δ13C discrepancies between 5aA (-24.5‰) and 5bA (-21.2‰) can indicate adulteration, but dietary factors (e.g., C4 plant consumption) must be excluded via dietary surveys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.